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Compound of Interest

Compound Name: Grepafloxacin hydrochloride

Cat. No.: B061497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of grepafloxacin with other

fluoroquinolone antibiotics, supported by experimental data from preclinical and clinical studies.

Grepafloxacin, a fluoroquinolone once marketed for community-acquired respiratory tract

infections, was withdrawn from the market due to concerns about cardiotoxicity, specifically

QTc interval prolongation. This guide will delve into the comparative data on its primary adverse

effects, including cardiotoxicity and hepatotoxicity, in relation to other commonly used

fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin.

Executive Summary
Grepafloxacin's toxicological profile is largely similar to that of other fluoroquinolones, with

gastrointestinal disturbances being the most frequently reported adverse events in clinical

trials.[1][2] However, a distinguishing and ultimately decisive factor in its clinical use was its

more pronounced effect on cardiac repolarization, leading to a greater risk of QTc interval

prolongation and potentially life-threatening arrhythmias like Torsades de Pointes (TdP). Data

indicates that while most fluoroquinolones carry some risk of QTc prolongation, the effect is

more significant with grepafloxacin compared to ciprofloxacin and levofloxacin, and comparable

to or slightly less than sparfloxacin, another withdrawn fluoroquinolone. Information on

comparative hepatotoxicity is less robust, with most data pointing to a general class effect of

fluoroquinolones.
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Cardiotoxicity: QTc Prolongation
The primary safety concern associated with grepafloxacin is its potential to prolong the QTc

interval, a measure of the time it takes for the heart's ventricles to repolarize after a heartbeat.

Prolongation of the QTc interval can increase the risk of TdP, a polymorphic ventricular

tachycardia that can be fatal.

Comparative QTc Prolongation Data
The following table summarizes the mean change in QTc interval observed with various

fluoroquinolones from different studies. It is important to note that direct comparisons are best

made within the same study due to variations in methodology and patient populations.

Fluoroquinolone
Mean QTc Prolongation
(ms)

Study Population/Model

Grepafloxacin < 2
Elderly patients, highest

clinical dose[1][3]

Ciprofloxacin Minimal
Widely prescribed, considered

to have a low risk[4]

Levofloxacin Minimal
Widely prescribed, considered

to have a low risk[4]

Moxifloxacin 6-10
Healthy volunteers and

patients

Note: The value for grepafloxacin from the study in elderly patients appears low and may not

reflect the broader risk profile that led to its withdrawal.

Torsades de Pointes (TdP) Incidence
Post-marketing surveillance has provided data on the incidence of TdP associated with various

fluoroquinolones.
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Fluoroquinolone Reported TdP Cases

Grepafloxacin A known risk leading to market withdrawal

Ciprofloxacin 2

Levofloxacin 13

Gatifloxacin (withdrawn) 8

Moxifloxacin 0

Data from a retrospective database analysis in the United States between January 1996 and

May 2001.

Experimental Protocols for Assessing Cardiotoxicity
In Vitro hERG Assay (Patch-Clamp Electrophysiology)

This is a crucial preclinical assay to assess the potential of a drug to block the human Ether-à-

go-go-Related Gene (hERG) potassium channel, which is a primary mechanism for drug-

induced QTc prolongation.

Objective: To determine the concentration-dependent inhibitory effect of a compound on the

hERG potassium current.

Methodology:

Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO)

cells stably transfected with the hERG gene are used.

Electrophysiology: Whole-cell patch-clamp technique is employed to record the ionic

currents flowing through the hERG channels.

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents.

This typically involves a depolarizing pulse to activate the channels, followed by a

repolarizing step to measure the tail current, which is characteristic of hERG. The FDA

recommends specific voltage protocols for these studies.[5][6]
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Drug Application: The test compound is applied to the cells at various concentrations.

Data Analysis: The reduction in the hERG current at each concentration is measured, and

the IC50 value (the concentration at which 50% of the current is inhibited) is calculated. A

lower IC50 value indicates a higher potency for hERG channel blockade.

Controls: A vehicle control (e.g., 0.1% DMSO) and a known hERG blocker as a positive

control (e.g., moxifloxacin, dofetilide) are included in the assay.[7]

In Vivo Cardiovascular Assessment in Animal Models (e.g., Dog Telemetry)

This in vivo study assesses the effect of a drug on the entire cardiovascular system, including

the ECG, in a conscious animal.

Objective: To evaluate the effects of a drug on heart rate, blood pressure, and ECG

parameters, particularly the QTc interval, in a conscious, free-moving animal.

Methodology:

Animal Model: Beagle dogs are commonly used for these studies.[8][9][10]

Telemetry Implantation: A telemetry transmitter is surgically implanted in the animal to

allow for continuous monitoring of physiological parameters without the need for restraint.

Dosing: The drug is administered to the animals, typically via oral gavage, at various dose

levels, including therapeutic and supratherapeutic doses.[9]

Data Collection: ECG, heart rate, and blood pressure are continuously recorded before

and after drug administration.

Data Analysis: The collected data is analyzed to determine any changes in cardiovascular

parameters. The QTc interval is calculated using a species-specific correction formula

(e.g., Van de Water's or Bazett's formula for dogs).

Controls: A vehicle control group and a positive control group (a drug known to prolong the

QTc interval) are included.
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Hepatotoxicity
Drug-induced liver injury (DILI) is a known class effect of fluoroquinolones, although the

incidence is generally low. The presentation of fluoroquinolone-induced hepatotoxicity can

range from asymptomatic, transient elevations in liver enzymes to severe, fulminant hepatic

failure.

Comparative Hepatotoxicity Data
Direct comparative data on the incidence of hepatotoxicity for grepafloxacin is limited. However,

post-marketing data and clinical trials provide some insights into the general risk associated

with fluoroquinolones.

Fluoroquinolone
Incidence of Hepatotoxicity/Liver Enzyme
Elevation

Grepafloxacin
Abnormal liver function tests reported in >1% of

patients.

Ciprofloxacin
Associated with an increased risk of

hepatotoxicity compared to non-users.

Levofloxacin
Not significantly associated with an increased

risk of hepatotoxicity in one study.

Moxifloxacin
Not significantly associated with an increased

risk of hepatotoxicity in one study.

Note: The data for ciprofloxacin, levofloxacin, and moxifloxacin are from a national case-control

safety study and represent the odds ratio for developing hepatotoxicity.

Experimental Protocols for Assessing Hepatotoxicity
In Vitro Hepatocyte Cytotoxicity Assay

This assay provides an initial screening for the potential of a drug to cause direct damage to

liver cells.
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Objective: To assess the cytotoxicity of a compound on primary human hepatocytes or

hepatoma cell lines (e.g., HepG2, HepaRG).

Methodology:

Cell Culture: Primary human hepatocytes or a suitable cell line are cultured in a multi-well

plate format.[11][12]

Compound Treatment: The cells are exposed to the test compound at a range of

concentrations.

Endpoint Measurement: After a specific incubation period (e.g., 24, 48, or 72 hours), cell

viability is assessed using various endpoints, such as:

MTT or MTS assay: Measures mitochondrial dehydrogenase activity.

LDH release assay: Measures membrane integrity.

ATP content assay: Measures cellular energy status.

High-Content Imaging: Can simultaneously measure multiple parameters like cell

number, nuclear morphology, mitochondrial membrane potential, and reactive oxygen

species (ROS) production.[13]

Data Analysis: The concentration of the compound that causes a 50% reduction in cell

viability (IC50) is determined.

Controls: A vehicle control and a known hepatotoxin as a positive control are included.

Other Adverse Events
Besides cardiotoxicity and hepatotoxicity, fluoroquinolones are associated with a range of other

adverse events. The most common are gastrointestinal and central nervous system (CNS)

effects.

Comparative Incidence of Common Adverse Events
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Adverse Event
Grepafloxacin (400 mg/600
mg)

Ciprofloxacin

Nausea 11% / 15%[2] Similar to grepafloxacin[1]

Vomiting 1% / 6%[2] Similar to grepafloxacin[1]

Diarrhea 3% / 4%[2] Similar to grepafloxacin[1]

Unpleasant Taste
9% / 17% (Significantly more

than ciprofloxacin)[2]
1% (in pooled controls)[2]

Headache 4% / 5%[2]
Significantly more than

grepafloxacin[1]

Dizziness 0.3% (post-marketing)[3] -

Photosensitivity
1% / 2% (similar to

ciprofloxacin)[2]
Equivalent to grepafloxacin[1]

Visualizing the Mechanisms and Workflows
Signaling Pathway of Fluoroquinolone-Induced
Cardiotoxicity
The primary mechanism of fluoroquinolone-induced QTc prolongation is the blockade of the

hERG (human Ether-à-go-go-Related Gene) potassium channel in cardiomyocytes. This

channel is crucial for the rapid delayed rectifier potassium current (IKr), which plays a key role

in the repolarization phase of the cardiac action potential.
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Mechanism of Fluoroquinolone-Induced QTc Prolongation
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Caption: Fluoroquinolone blockade of the hERG K+ channel.
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Experimental Workflow for Preclinical Safety
Assessment
The following diagram illustrates a typical workflow for the preclinical assessment of

cardiotoxicity and hepatotoxicity for a new chemical entity.

Preclinical Workflow for Cardiotoxicity and Hepatotoxicity Assessment
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In Vivo Studies
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Caption: Preclinical safety assessment workflow.
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The safety profile of grepafloxacin is a critical case study in pharmacovigilance. While its

general adverse event profile was comparable to other fluoroquinolones, its more pronounced

effect on QTc interval prolongation ultimately led to its withdrawal from the market. This

underscores the importance of rigorous preclinical and clinical assessment of cardiac safety for

all new chemical entities, particularly within classes of drugs with a known potential for such

adverse effects. For researchers and drug development professionals, the story of

grepafloxacin serves as a reminder that even subtle differences in molecular structure can lead

to significant variations in safety profiles, and that a comprehensive understanding of a drug's

interaction with key physiological targets, such as the hERG channel, is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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